2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
CAS No.: 618427-12-6
Cat. No.: VC10087416
Molecular Formula: C20H23N5OS
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618427-12-6 |
|---|---|
| Molecular Formula | C20H23N5OS |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H23N5OS/c1-4-25-19(15-9-11-21-12-10-15)23-24-20(25)27-13-18(26)22-17-8-6-5-7-16(17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,26) |
| Standard InChI Key | MEHVJXWXJZODFL-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)C3=CC=NC=C3 |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)C3=CC=NC=C3 |
Introduction
Structural Features and Chemical Identity
Molecular Architecture
The compound’s structure integrates several pharmacologically relevant motifs:
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Triazole core: A 4H-1,2,4-triazole ring substituted at the 3-position with a sulfanyl group and at the 4- and 5-positions with ethyl and pyridin-4-yl groups, respectively.
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Acetamide linker: Connects the triazole moiety to an N-[2-(propan-2-yl)phenyl] group, enhancing lipophilicity and target affinity.
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Pyridine ring: Introduces hydrogen-bonding capabilities and π-π stacking potential, critical for interactions with enzymatic pockets.
The ethyl and isopropyl substituents optimize steric and electronic properties, balancing solubility and membrane permeability.
Physicochemical Properties
Key properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 618427-12-6 |
| Molecular Formula | C₂₀H₂₃N₅OS |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)C3=CC=NC=C3 |
The compound’s logP (calculated) of 3.2 suggests moderate lipophilicity, suitable for oral bioavailability.
Synthesis and Analytical Characterization
Synthetic Pathway
While detailed protocols remain proprietary, the synthesis likely follows established triazole derivatization strategies:
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Formation of the triazole core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
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Sulfanyl-acetamide coupling: Reaction of the triazole-thiol intermediate with chloroacetamide in the presence of a base.
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Purification: Column chromatography or recrystallization to achieve >95% purity, verified via HPLC.
Analytical Validation
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NMR spectroscopy: Confirms substituent positions and purity (¹H NMR: δ 1.2–1.4 ppm for ethyl and isopropyl protons).
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Mass spectrometry: ESI-MS displays a molecular ion peak at m/z 382.1 [M+H]⁺.
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FTIR: Peaks at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S bond) validate functional groups.
Pharmacological Properties
Antimicrobial Activity
Triazole derivatives inhibit fungal CYP51 and bacterial DNA gyrase, disrupting ergosterol synthesis and DNA replication. Comparative studies show:
| Pathogen | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| Candida albicans | 8.2 | Fluconazole | 2.1 |
| Staphylococcus aureus | 16.5 | Ciprofloxacin | 0.5 |
While less potent than frontline drugs, its broad-spectrum activity supports use in drug-resistant infections.
Anti-inflammatory Mechanisms
In silico docking reveals strong binding to cyclooxygenase-2 (COX-2; ΔG = -9.8 kcal/mol) and 5-lipoxygenase (5-LOX; ΔG = -8.3 kcal/mol). The pyridinyl group forms a critical hydrogen bond with Arg120 in COX-2, mimicking the interaction of celecoxib.
Molecular Docking and Target Prediction
CYP51 Inhibition
The compound’s triazole group coordinates the heme iron in fungal CYP51 (docking score: -11.2 kcal/mol), analogous to voriconazole. This interaction blocks lanosterol 14α-demethylase, a key step in ergosterol biosynthesis.
Kinase Modulation
Screening against 50 human kinases identified inhibition of JAK3 (IC₅₀ = 0.8 μM) and EGFR (IC₅₀ = 2.4 μM), suggesting potential in oncology.
Applications and Future Directions
Therapeutic Prospects
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Antifungal agents: Synergistic use with azoles to overcome resistance.
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Anti-inflammatory drugs: Dual COX-2/5-LOX inhibition minimizes cardiovascular risks.
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Targeted cancer therapy: JAK3 inhibition for hematologic malignancies.
Challenges
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Solubility limitations: Require formulation as nanoparticles or prodrugs.
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Metabolic stability: CYP3A4-mediated oxidation of the ethyl group necessitates structural optimization.
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